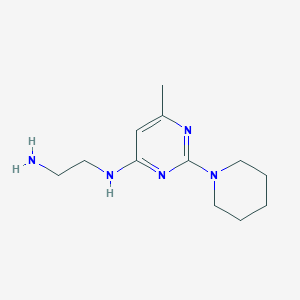

N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

Description

N1-(6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is a pyrimidine-based aliphatic diamine characterized by a central 6-methylpyrimidine core substituted at the 2-position with a piperidine ring and at the 4-position with an ethane-1,2-diamine moiety. Its structure combines the rigidity of the pyrimidine ring with the flexibility of the piperidine and diamine groups, which may enhance binding to biological targets .

Properties

Molecular Formula |

C12H21N5 |

|---|---|

Molecular Weight |

235.33 g/mol |

IUPAC Name |

N'-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C12H21N5/c1-10-9-11(14-6-5-13)16-12(15-10)17-7-3-2-4-8-17/h9H,2-8,13H2,1H3,(H,14,15,16) |

InChI Key |

HIBAASODDALHID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCCC2)NCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine core.

Final Assembly: The final step involves the coupling of the pyrimidine-piperidine intermediate with ethane-1,2-diamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine or piperidine derivatives.

Scientific Research Applications

N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific kinases. By binding to the active site of the kinase, it prevents the phosphorylation of target proteins, thereby disrupting signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where overactive kinases drive tumor growth.

Comparison with Similar Compounds

Comparative Data Table

*Calculated based on molecular formula.

Key Findings and Trends

Substituent Impact : Piperidine and morpholine groups enhance target selectivity for enzymes, while alkyl chains (e.g., diethyl) improve lipophilicity .

Core Heterocycle: Pyrimidine-based compounds (e.g., target molecule) show versatility in medicinal chemistry, whereas quinoline derivatives are more specialized for antiparasitic applications .

Synthetic Flexibility : Nucleophilic substitution and PCl3-mediated coupling are common methods for introducing diamine chains into heterocyclic systems .

Biological Activity

N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C12H19N5

- Molecular Weight : 235.31 g/mol

- IUPAC Name : this compound

This compound features a pyrimidine ring substituted with a piperidine moiety, which is significant for its biological interactions.

Research indicates that this compound may exert its effects through several mechanisms:

-

Inhibition of Oncogenic Pathways :

- The compound has shown potential in inhibiting pathways associated with oncogenesis, particularly through the modulation of protein kinases involved in cell signaling. For example, it has been observed to inhibit Na+/K(+)-ATPase activity, which is crucial for maintaining cellular ion balance and signaling pathways in cancer cells .

- Antimicrobial Activity :

- Cytotoxicity Against Cancer Cells :

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

- Study on Na+/K(+)-ATPase Inhibition :

- Antimicrobial Efficacy :

- In Vivo Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.